molecular formula C11H19NO3 B2649349 N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide CAS No. 2361646-42-4

N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2649349
CAS No.: 2361646-42-4
M. Wt: 213.277
InChI Key: PBRLFKURJXJYSR-UHFFFAOYSA-N
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Description

N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxyoxolan ring, a methylpropyl group, and a prop-2-enamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide typically involves the following steps:

    Formation of the Hydroxyoxolan Ring: The hydroxyoxolan ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Attachment of the Methylpropyl Group: The methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed through the reaction of an appropriate amine with acryloyl chloride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyoxolan ring can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and prop-2-enamide moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
  • (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide

Uniqueness

N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-4-9(13)12-7-10(2,3)11(14)5-6-15-8-11/h4,14H,1,5-8H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRLFKURJXJYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1(CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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